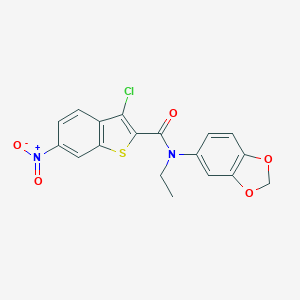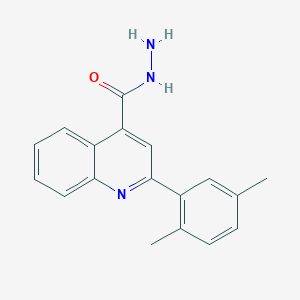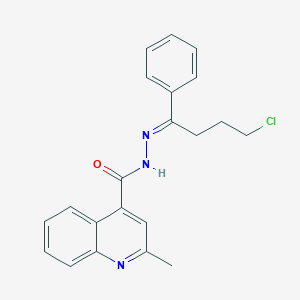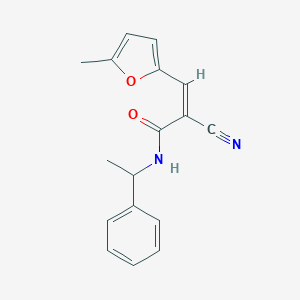![molecular formula C23H19N3OS B449925 N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that features a thiazole ring, a biphenyl group, and a p-tolyl group
Preparation Methods
The synthesis of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the biphenyl group: The biphenyl group can be introduced through a Suzuki coupling reaction between a halogenated thiazole derivative and a boronic acid derivative of biphenyl.
Formation of the urea linkage: The final step involves the reaction of the thiazole-biphenyl intermediate with an isocyanate derivative of p-tolyl to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: The biphenyl group can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon for hydrogenation), and nucleophiles (e.g., amines for substitution reactions). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and biphenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:
4,4’-bis[N-(p-tolyl)-N-phenylamino] biphenyl: This compound also features a biphenyl group and p-tolyl groups, but lacks the thiazole ring and urea linkage.
N-(4-P-TOLYL-THIAZOL-2-YL)-BENZAMIDE: This compound contains a thiazole ring and p-tolyl group, but has a benzamide linkage instead of a urea linkage.
The uniqueness of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea lies in its combination of structural features, which may confer distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C23H19N3OS |
|---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-13-20(14-8-16)24-22(27)26-23-25-21(15-28-23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H2,24,25,26,27) |
InChI Key |
OURQFDAOKILHNH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-nitrophenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B449842.png)

![N-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B449844.png)
![ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449846.png)
![N-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B449849.png)

![N-{3-(4-bromophenoxy)-5-nitrophenyl}-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B449853.png)
![2-{2-ethoxy-4-[(E)-{2-[(2-methylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B449858.png)

![4-[3-(N-nonanoylethanehydrazonoyl)anilino]-4-oxobutanoic acid](/img/structure/B449861.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449867.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(3-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B449875.png)
